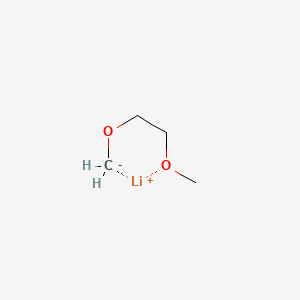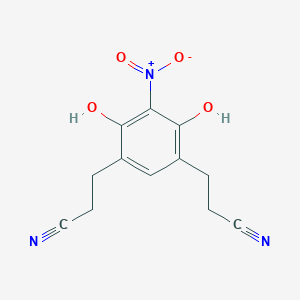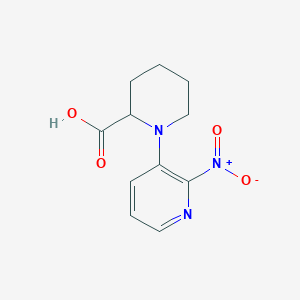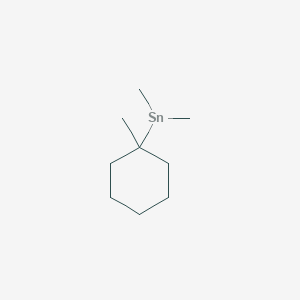
Lithium;1-methanidyloxy-2-methoxyethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;1-methanidyloxy-2-methoxyethane is a chemical compound that belongs to the class of ethers. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a lithium atom bonded to a methanidyloxy group and a methoxyethane group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;1-methanidyloxy-2-methoxyethane typically involves the reaction of lithium with 1-methanidyloxy-2-methoxyethane. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Li} + \text{CH}_3\text{OCH}_2\text{OCH}_3 \rightarrow \text{LiOCH}_2\text{OCH}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The process is optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
Lithium;1-methanidyloxy-2-methoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The lithium atom can be substituted with other metal atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce simpler ethers or alcohols.
科学研究应用
Lithium;1-methanidyloxy-2-methoxyethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for investigating cellular mechanisms.
Industry: The compound is used in the production of advanced materials and as a component in lithium-ion batteries
作用机制
The mechanism of action of Lithium;1-methanidyloxy-2-methoxyethane involves its interaction with molecular targets and pathways within cells. The compound can modulate neurotransmitter levels, influence signal transduction pathways, and affect gene expression. These actions contribute to its effects on cellular function and its potential therapeutic applications .
相似化合物的比较
Similar Compounds
Dimethoxyethane: Similar in structure but lacks the lithium atom.
Ethylene glycol dimethyl ether: Another ether with similar properties but different applications.
Uniqueness
Lithium;1-methanidyloxy-2-methoxyethane is unique due to the presence of the lithium atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications such as lithium-ion batteries and as a reagent in organic synthesis .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties, preparation methods, and chemical reactivity make it an important compound for scientific research and industrial applications.
属性
分子式 |
C4H9LiO2 |
|---|---|
分子量 |
96.1 g/mol |
IUPAC 名称 |
lithium;1-methanidyloxy-2-methoxyethane |
InChI |
InChI=1S/C4H9O2.Li/c1-5-3-4-6-2;/h1,3-4H2,2H3;/q-1;+1 |
InChI 键 |
GWJQYYJCRHREET-UHFFFAOYSA-N |
规范 SMILES |
[Li+].COCCO[CH2-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea](/img/structure/B14379165.png)

![2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran](/img/structure/B14379173.png)


![1,2,3,4-Tetramethoxydibenzo[b,d]furan](/img/structure/B14379200.png)
![methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate](/img/structure/B14379208.png)
![8-Thiabicyclo[3.2.1]octan-3-ol](/img/structure/B14379216.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)

